![molecular formula C14H12N2O3S B2948067 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1207017-94-4](/img/structure/B2948067.png)

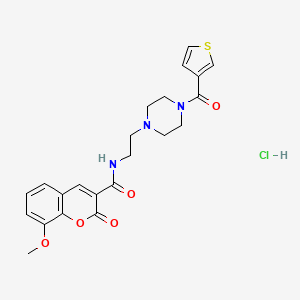

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains an oxazolone ring and a thiophene ring. Oxazol-2(3H)-ones play a significant role in the fields of organic synthesis and drug development . Thiophene is a heterocyclic compound with the formula C4H4S, and it’s known for its aromatic properties .

Synthesis Analysis

The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates, or multi-step reactions . A method has been reported for the synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Oxazol-2(3H)-ones can be synthesized from sulfilimines and diazo compounds through a tandem rearrangement/aziridination/ring-expansion reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Oxazol-2(3H)-ones are known to play a significant role in the fields of organic synthesis and drug development .Aplicaciones Científicas De Investigación

Photoinitiated Acylotropic Rearrangement

This compound can undergo photoinitiated acylotropic rearrangement, which is a valuable reaction in organic synthesis . This process can be used to create complex molecular structures that are significant in the development of new pharmaceuticals and materials.

Catalyst-Free Synthesis

The compound is involved in catalyst-free synthesis processes, particularly in the formation of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines . This method is advantageous for its simplicity and the absence of metal catalysts, making it environmentally friendly and cost-effective.

Proteomics Research

Derivatives of this compound, such as 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, are used in proteomics research . These derivatives can be instrumental in studying protein functions and interactions, which is crucial for understanding biological processes and disease mechanisms.

Chemical Reference Standards

The compound and its related derivatives serve as chemical reference standards in pharmaceutical testing . They ensure the accuracy and consistency of analytical methods used in the quality control of pharmaceutical products.

Early Discovery Research

Some derivatives, like 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid, are provided to early discovery researchers as part of a collection of unique chemicals . These compounds are used to explore new reactions and pathways in medicinal chemistry.

Environmental and Regulatory Tracking

The compound is tracked by environmental and regulatory agencies for its chemical properties and potential impact. It is listed in databases like the Substance Registry Services by the US EPA, which provides information on substances regulated or tracked by the agency .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-oxo-1,3-benzoxazol-3-yl)-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-13(15-7-10-5-6-20-9-10)8-16-11-3-1-2-4-12(11)19-14(16)18/h1-6,9H,7-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOQYUONSSHUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate](/img/structure/B2947984.png)

![Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2947992.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2947993.png)

![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)

![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)

![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)

![N-[[(2S,5R)-5-Phenyloxolan-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2948004.png)

![4-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2948007.png)